molecular formula C7H5Br3O3 B13939260 Tribromoethyl 2-furoate CAS No. 63938-47-6

Tribromoethyl 2-furoate

Cat. No.: B13939260
CAS No.: 63938-47-6
M. Wt: 376.82 g/mol
InChI Key: CKCVDRMAADONAQ-UHFFFAOYSA-N
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Description

Tribromoethyl 2-furoate is an organic compound with the molecular formula C7H5Br3O3 It is a derivative of furoic acid, where the ethyl group is substituted with three bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromoethyl 2-furoate can be synthesized through the esterification of 2-furoic acid with tribromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tribromoethyl 2-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tribromoethyl group to less brominated or non-brominated derivatives.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under mild conditions.

Major Products Formed

    Oxidation: Formation of 2-furoic acid derivatives.

    Reduction: Formation of ethyl 2-furoate or partially brominated derivatives.

    Substitution: Formation of substituted furoates with various functional groups.

Scientific Research Applications

Tribromoethyl 2-furoate has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tribromoethyl 2-furoate involves its interaction with various molecular targets. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tribromoethanol: A related compound with similar bromine substitution but different functional groups.

    2-Furoic Acid: The parent compound of tribromoethyl 2-furoate, lacking the tribromoethyl group.

    Ethyl 2-Furoate: A simpler ester derivative of 2-furoic acid without bromine substitution.

Uniqueness

This compound is unique due to the presence of the tribromoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering properties not found in its simpler analogs.

Properties

CAS No.

63938-47-6

Molecular Formula

C7H5Br3O3

Molecular Weight

376.82 g/mol

IUPAC Name

2,2,2-tribromoethyl furan-2-carboxylate

InChI

InChI=1S/C7H5Br3O3/c8-7(9,10)4-13-6(11)5-2-1-3-12-5/h1-3H,4H2

InChI Key

CKCVDRMAADONAQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OCC(Br)(Br)Br

Origin of Product

United States

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